REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([I:10])=[CH:4][C:3]=1[O:11][CH3:12].[CH:13](I)([CH3:15])[CH3:14].[H-].[Na+].O>CN(C)C=O>[I:10][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([O:1][CH:13]([CH3:15])[CH3:14])=[C:3]([O:11][CH3:12])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1OC)I)OC
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene-hexane (2:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to yield crude crystals
|
Type
|
CUSTOM
|
Details
|
The crude crystals were recrystallized from methanol
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=C1)OC)OC(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |